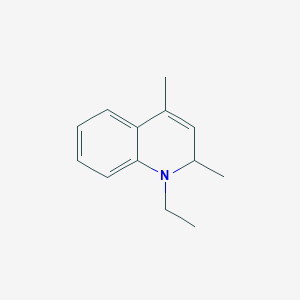

1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-ethyl-2,4-dimethyl-2H-quinoline |

InChI |

InChI=1S/C13H17N/c1-4-14-11(3)9-10(2)12-7-5-6-8-13(12)14/h5-9,11H,4H2,1-3H3 |

InChI Key |

LXOPUSKKHCSCSN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C=C(C2=CC=CC=C21)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dihydroquinolines and Analogues

Established Cyclization Approaches and Their Adaptations

Traditional methods for quinoline (B57606) synthesis often proceed through a dihydroquinoline intermediate. By modifying these established reactions, chemists can selectively isolate these partially saturated heterocycles.

Modifications of the Skraup Synthesis for 1,2-Dihydroquinoline (B8789712) Formation

The Skraup synthesis is a foundational method for producing quinolines, typically by reacting aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction mechanism involves the acid-catalyzed dehydration of glycerol to acrolein, an α,β-unsaturated aldehyde. quimicaorganica.orgyoutube.com Aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form a 1,2-dihydroquinoline intermediate. quimicaorganica.org In the classic Skraup reaction, this intermediate is immediately oxidized to the corresponding quinoline. pharmaguideline.comquimicaorganica.org

To adapt this synthesis for the formation and isolation of 1,2-dihydroquinolines, the critical modification is the omission or control of the final oxidation step. quimicaorganica.org By carefully selecting the reagents and reaction conditions to avoid strong oxidizing agents, the reaction can be halted at the 1,2-dihydroquinoline stage. This adaptation provides a direct, albeit historically harsh, route to the dihydroquinoline core from simple precursors. nih.gov

Conrad-Limpach and Pfitzinger Reaction Analogues in Dihydroquinoline Synthesis

The Conrad-Limpach and Pfitzinger reactions are classical methods primarily used for the synthesis of substituted quinolones and quinoline-4-carboxylic acids, respectively, rather than 1,2-dihydroquinolines. wikipedia.orgwikipedia.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction temperature, the reaction can yield either 4-quinolones (at lower temperatures, kinetically controlled) or 2-quinolones (at higher temperatures, thermodynamically controlled). wikipedia.orgquimicaorganica.org The mechanism proceeds through a Schiff base or enamine intermediate, which then undergoes thermal cyclization. synarchive.com While a dihydro-intermediate is implicitly formed during the cyclization/aromatization process, the reaction conditions are designed to favor the more stable quinolone product, making the isolation of a 1,2-dihydroquinoline challenging and not a primary application of this method.

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of isatin's amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a ketone or aldehyde, followed by cyclization and dehydration to form the final quinoline product. wikipedia.orgsciencemadness.org Similar to the Conrad-Limpach synthesis, the Pfitzinger reaction is geared towards producing fully aromatic quinoline systems, and its direct adaptation for the synthesis of 1,2-dihydroquinolines is not a standard application.

Intramolecular Cyclization Strategies

Modern synthetic chemistry has produced a variety of milder and more versatile intramolecular cyclization strategies for accessing 1,2-dihydroquinolines. These methods often employ transition metal catalysts to facilitate the ring-closing process under controlled conditions.

One prominent method is the gold(I)-catalyzed intramolecular hydroarylation (IMHA) of N-substituted-N-propargylanilines. mdpi.com This approach uses building blocks that undergo a 6-endo cyclization to afford functionalized 1,2-dihydroquinolines in good to high yields. mdpi.com The choice of catalyst can even influence the regioselectivity of the cyclization when using meta-substituted anilines. mdpi.com

| Entry | Substituent on Aryl Ring of Alkyne | Catalyst | Yield (%) |

| 1 | H | JohnPhosAu(CH₃CN)SbF₆ | 92 |

| 2 | p-OMe | JohnPhosAu(CH₃CN)SbF₆ | 98 |

| 3 | p-COOMe | JohnPhosAu(CH₃CN)SbF₆ | 95 |

| 4 | p-Cl | JohnPhosAu(CH₃CN)SbF₆ | 65 |

Table 1: Selected examples from the Gold(I)-catalyzed Intramolecular Hydroarylation (IMHA) of N-ethoxycarbonyl-N-propargylanilines. Data sourced from mdpi.com.

Other notable intramolecular strategies include:

Electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br₂), which yields 3-halo-substituted quinolines via a dihydroquinoline intermediate that is oxidized in situ. nih.gov

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes provides an efficient route to various 1,2-dihydroquinolines. chemrxiv.orgnih.gov

Iron-catalyzed or gold/silver-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols proceeds smoothly under mild conditions to give good yields of 1,2-dihydroquinoline derivatives. organic-chemistry.org

Multicomponent Reaction Paradigms for Dihydroquinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building complex molecular scaffolds like 1,2-dihydroquinolines. researchgate.net These reactions are valued for their atom economy and operational simplicity.

Three-Component Reactions Involving Aromatic Amines, Aldehydes, and 1,3-Dicarbonyl Compounds

A well-established MCR for synthesizing dihydroquinoline scaffolds involves the reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov This method provides an efficient pathway to potentially bioactive heterocycles. The reaction mechanism is believed to proceed through the initial formation of a Knoevenagel adduct between the aldehyde and the 1,3-dicarbonyl compound. This is followed by a nucleophilic attack from the aromatic amine and a subsequent electrocyclic ring closure to form the dihydroquinoline ring. nih.gov The choice of aldehyde substituent significantly impacts the reaction yield.

| Entry | Aldehyde Substituent | Catalyst | Yield (%) |

| 1 | 4-Nitro | AgOTf | 80 |

| 2 | 4-Methyl ester | AgOTf | 81 |

| 3 | 4-Bromo | AgOTf | 74 |

| 4 | 3,4-Dimethyl | AgOTf | 52 |

| 5 | 3,4-Dimethoxy | AgOTf | 56 |

Table 2: Yields from the three-component synthesis of dihydroquinoline embelin (B1684587) derivatives using various aromatic aldehydes. Data sourced from nih.gov.

Generally, aromatic aldehydes bearing electron-withdrawing groups lead to the best yields, while those with electron-donating groups tend to decrease the reaction's efficiency. nih.gov

Synthesis Utilizing Aryl Aldehydes, Amines, and Alkenylboron Compounds

The use of alkenylboron compounds in multicomponent reactions represents a sophisticated strategy for carbon-carbon bond formation. While less common than other MCRs for this specific scaffold, the principles of organoboron chemistry suggest a plausible pathway. In a hypothetical three-component reaction, an aryl aldehyde and an amine could first form an imine in situ. This imine could then be activated by a Lewis acid catalyst, making it susceptible to nucleophilic attack by the alkenylboron species. A subsequent intramolecular cyclization onto the aromatic ring of the amine, followed by protodeboronation, would yield the 1,2-dihydroquinoline structure. This approach offers potential for high regioselectivity and stereoselectivity, characteristic of many organoboron-based transformations.

Sequential Hydroamination Reactions Employing Alkynes

The construction of the 1,2-dihydroquinoline scaffold can be efficiently achieved through multicomponent reactions that utilize alkynes in sequential hydroamination processes. This methodology allows for the formation of the heterocyclic ring system in a convergent manner. While specific examples detailing the synthesis of 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline via this route are not extensively documented, the general strategy provides a viable pathway. The reaction typically involves the coupling of an aniline derivative with one or more alkyne molecules, often catalyzed by a transition metal, to build the dihydroquinoline core. The substitution pattern of the final product is determined by the choice of the starting aniline and alkyne precursors.

Catalytic Systems in the Synthesis of 1,2-Dihydroquinolines

Modern organic synthesis heavily relies on the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of 1,2-dihydroquinolines has benefited significantly from such advancements, with various catalysts enabling milder reaction conditions and broader substrate scopes.

Zeolites, with their microporous structures and acidic properties, serve as effective heterogeneous catalysts for various organic transformations, including the synthesis of 1,2-dihydroquinolines. These materials can act as both Brønsted and Lewis acids, facilitating key bond-forming steps. For instance, the condensation and subsequent cyclization of anilines with ketones can be catalyzed by zeolites. A relevant example is the synthesis of 2,4-diphenyl-2-methyl-1,2-dihydroquinoline from aniline and acetophenone using an E4a zeolite catalyst. researchgate.net This approach, often carried out under reflux in a suitable solvent like toluene, offers advantages such as catalyst recyclability and operational simplicity. researchgate.net The synthesis of this compound could be envisioned through a similar cyclocondensation of N-ethylaniline with an appropriate ketone precursor in the presence of a suitable zeolite catalyst.

The catalytic activity of zeolites in these reactions is influenced by factors such as pore size, acidity, and the nature of the active sites. The table below summarizes the key aspects of zeolite catalysis in the synthesis of 1,2-dihydroquinoline derivatives.

| Catalyst Type | Reactants | Key Features | Potential Application for Target Compound |

| E4a Zeolite | Aniline, Acetophenone | Heterogeneous, Reusable, High Yield | Cyclocondensation of N-ethylaniline with a suitable ketone |

| Modified Klinoptilolite | Aniline, Acetone | Acid-modified zeolite, Toluene solvent | Synthesis of the 2,4-dimethylhydroquinoline core |

This table provides an overview of zeolite-catalyzed reactions for the synthesis of 1,2-dihydroquinoline structures.

Indium(III) salts, particularly indium(III) triflate, have emerged as highly efficient catalysts for the synthesis of polysubstituted 1,2-dihydroquinolines through tandem reactions. These reactions often involve the one-pot condensation of α-ketoesters with aromatic amines. researchgate.net The high catalytic activity of indium triflate allows for low catalyst loadings and efficient conversion of starting materials into the desired dihydroquinoline products. This methodology provides a convenient route to a variety of tri- and tetra-substituted 1,2-dihydroquinolines from simple and readily available precursors. The synthesis of a 2,4-dimethyl substituted dihydroquinoline core could be achieved using this method, which could then be N-ethylated in a subsequent step.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. This is particularly useful for the N-alkylation of heterocyclic compounds like 2,4-dimethyl-1,2-dihydroquinoline to introduce the N-ethyl group and form the target compound, this compound. In a typical PTC setup for N-alkylation, the deprotonated dihydroquinoline (in the organic phase) reacts with an alkylating agent (e.g., ethyl halide) with the help of a phase transfer catalyst that transports the anionic nucleophile from the aqueous or solid phase to the organic phase. crdeepjournal.org

Common phase transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium salts. crdeepjournal.org The use of PTC often allows for milder reaction conditions, the use of inexpensive and environmentally benign inorganic bases (like sodium hydroxide or potassium carbonate), and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. acsgcipr.org The efficiency of the N-alkylation is dependent on the choice of catalyst, solvent, base, and the nature of the alkylating agent. researchgate.net

| Catalyst | Base | Alkylating Agent | Key Advantages |

| Tetrabutylammonium Bromide (TBAB) | K2CO3, NaOH | Ethyl Bromide, Ethyl Iodide | Milder conditions, Use of inorganic bases, High yields |

| Quaternary Phosphonium Salts | K2CO3, NaOH | Ethyl Halides | High thermal stability, Effective for various substrates |

This interactive table illustrates common components in phase transfer catalyzed N-alkylation reactions applicable to dihydroquinolines.

A wide array of transition metals, including gold, rhodium, iron, and cobalt, have been employed to catalyze the synthesis of 1,2-dihydroquinolines. organic-chemistry.org These catalysts enable diverse reaction pathways, such as intramolecular hydroarylation and allylic amination, leading to the formation of the dihydroquinoline ring system under mild conditions. organic-chemistry.orgnih.gov

Gold-catalyzed intramolecular hydroarylation of N-substituted-N-propargyl anilines is a notable method for producing 4-substituted-1,2-dihydroquinolines. nih.gov This reaction proceeds through the activation of the carbon-carbon triple bond by the gold catalyst, followed by cyclization. Similarly, iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to 1,2-dihydroquinoline derivatives. organic-chemistry.org These transition metal-catalyzed processes offer high efficiency and selectivity, making them valuable tools for the synthesis of complex dihydroquinoline structures. While direct synthesis of this compound using these methods would depend on the specific precursors, the versatility of these catalytic systems suggests their potential applicability.

Green Chemistry Principles in Dihydroquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2-dihydroquinolines to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Methodologies that align with green chemistry principles in the context of dihydroquinoline synthesis include:

Solvent-free reactions: Conducting reactions without a solvent reduces waste and simplifies purification. Phase transfer catalysis can sometimes be performed under solvent-free conditions. acsgcipr.org

Use of heterogeneous catalysts: Zeolites and other solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. The synthesis of related quinoline structures has been shown to be accelerated by microwave irradiation.

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form the final product, improve atom economy and reduce the number of synthetic steps and purification procedures. researchgate.net

By adopting these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Microwave-Assisted Synthetic Routes for Efficiency Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, leading to higher yields and shorter reaction times. nih.govresearchgate.net This technology has been successfully applied to the synthesis of 1,2-dihydroquinoline and its analogues, demonstrating enhanced efficiency.

One notable method involves the gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes. acs.org Under microwave irradiation, this reaction proceeds rapidly, with reaction times often reduced to between 10 and 70 minutes. acs.org This represents a significant improvement over conventional heating, which can take several hours. acs.org Another efficient protocol utilizes a simple one-pot reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride, facilitated by solvent-free microwave irradiation. researchgate.netias.ac.in Bismuth(III) triflate has also been employed as an effective catalyst for the synthesis of substituted 1,2-dihydroquinolines from anilines and methyl pyruvate under microwave conditions, offering a simple, inexpensive route with broad substrate applicability and good yields. researchgate.net

The table below summarizes key findings from various microwave-assisted synthetic approaches for 1,2-dihydroquinoline analogues.

| Catalyst System | Reactants | Conditions | Reaction Time | Yield (%) |

| Au(I)/AgOTf | m-Anisidine, Phenylacetylene | Microwave, CH3CN | 25 min | Up to 80% |

| Indium(III) Chloride | Anilines, Alkyl Vinyl Ketones | Microwave, Solvent-Free | Varies | Good |

| Bismuth(III) Triflate | Substituted Anilines, Methyl Pyruvate | Microwave | Short | 34-97% |

| Montmorillonite K-10 | 2-Aminoacetophenone, Ethylacetoacetate | Microwave (560 W), Dry Media | 5 min | High |

This table presents a selection of research findings on the microwave-assisted synthesis of 1,2-dihydroquinoline analogues, showcasing the efficiency of this methodology.

Solvent-Free Reaction Conditions and Eco-Friendly Media Utilization

In alignment with the principles of green chemistry, significant efforts have been directed towards developing solvent-free reactions and utilizing environmentally benign media for the synthesis of 1,2-dihydroquinolines. researchgate.netresearchgate.net These approaches minimize the use of hazardous organic solvents, reducing waste and operational costs. acs.org

Mechanosynthesis, specifically using ball-milling, has been established as a viable solvent-free method. A one-pot reaction of anilines with acetylenedicarboxylate diesters can be conducted under solvent-free ball-milling conditions, affording polysubstituted 1,2-dihydroquinolines in moderate to excellent yields with short reaction times. acs.orgacs.orgfigshare.com This technique is also amenable to large-scale synthesis, making it a practical and greener alternative. acs.orgacs.org

Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. A highly efficient and regioselective synthesis of 1,2-dihydroquinolines has been described through a magnesium bromide-catalyzed MCR of an aniline and two ketones under solvent-free conditions. researchgate.netresearchgate.net Similarly, the reaction of anilines with acetone or other ketones can be catalyzed by MOF-199 in a mild, convenient, and solvent-free procedure. researchgate.net The use of water as a green solvent has also been explored, for instance, in the synthesis of pyrido-[2,1-a]-isoquinolines using a magnetically recoverable Fe3O4 nanoparticle catalyst. nih.gov

The following table highlights examples of eco-friendly synthetic methods for 1,2-dihydroquinoline analogues.

| Method | Catalyst | Reactants | Conditions | Key Advantage |

| Ball-Milling | Boron trifluoride, Iodine | Anilines, Acetylenedicarboxylate diesters | Solvent-Free | Reduces waste, short reaction time |

| Multicomponent Reaction | Magnesium Bromide | Aniline, Two Ketones | Solvent-Free | High efficiency and regioselectivity |

| One-Pot Synthesis | MOF-199 | Anilines, Acetone | Solvent-Free | Mild conditions, reusable catalyst |

This table provides an overview of various eco-friendly and solvent-free synthetic strategies for 1,2-dihydroquinoline analogues.

Development of Reusable and Heterogeneous Catalysts

The development of reusable and heterogeneous catalysts is a cornerstone of sustainable chemical synthesis. These catalysts simplify product purification, reduce waste, and lower costs by allowing for their recovery and reuse over multiple reaction cycles.

Metal-Organic Frameworks (MOFs) have been successfully employed as heterogeneous catalysts for 1,2-dihydroquinoline synthesis. MOF-199, a highly crystalline porous copper-based MOF, effectively catalyzes the one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone under solvent-free conditions. researchgate.net A key advantage of MOF-199 is that it can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of catalytic activity, confirming its truly heterogeneous nature. researchgate.net

Unsupported nanoporous gold (AuNPore) is another example of a highly efficient and reusable heterogeneous catalyst used for the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org This catalyst can also be readily recovered and reused without losing its catalytic prowess. organic-chemistry.org Zeolites, such as the small pore size E4a zeolite, have also been utilized as heterogeneous catalysts for synthesizing 1,2-dihydroquinolines from aniline and acetophenone. researchgate.net The use of such catalysts represents a more environmentally friendly and economical alternative to homogeneous catalytic systems. researchgate.net

Advanced Purification and Isolation Techniques for this compound and its Analogues

The purification and isolation of the target compound from the reaction mixture is a critical step to ensure high purity. For this compound and its analogues, both chromatographic and non-chromatographic methods are employed, often optimized to enhance separation efficiency and yield.

Optimized Chromatographic Separations

Chromatography is a fundamental technique for the purification of organic compounds, and its optimization is crucial for achieving high-purity 1,2-dihydroquinolines. Column chromatography using silica gel is the most common method reported for the purification of these compounds. cdnsciencepub.com

The optimization process involves the careful selection of the stationary phase (typically silica gel) and the mobile phase (eluent). The composition of the eluent is adjusted to achieve the best possible separation of the desired product from by-products and unreacted starting materials. For 1,2-dihydroquinoline analogues, mixtures of non-polar and moderately polar solvents are frequently used.

Examples of eluent systems used in the purification of 1,2-dihydroquinoline derivatives include:

Petroleum ether and Benzene (B151609) mixtures: A 50:50 mixture has been used to effectively separate 1,2-dihydroquinaldine from aniline and quinaldine on a silica gel column. cdnsciencepub.com

n-Hexane and Ethyl Acetate mixtures: These are commonly used for purifying N-protected 1,2-dihydroquinoline derivatives. mdpi.com

The choice of the specific ratio of solvents in the mobile phase is critical and is often determined empirically using thin-layer chromatography (TLC) to monitor the separation. cdnsciencepub.com Further optimization can involve adjusting the flow rate and column dimensions to improve resolution and reduce analysis time. researchgate.net High-Performance Liquid Chromatography (HPLC) can also be employed for analytical separation and purity assessment of PQQ and its isomers, a related class of quinoline compounds. nih.gov

Non-Chromatographic Purification Methods, Including Recrystallization

While chromatography is effective, non-chromatographic methods, particularly recrystallization, offer a powerful and often more scalable alternative for purifying solid 1,2-dihydroquinoline derivatives. Recrystallization is a technique that relies on the differences in solubility of the compound and impurities in a specific solvent at different temperatures.

The general procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities remain dissolved in the solvent (mother liquor).

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

For quinoline derivatives, common recrystallization solvents include alcohols like methanol and ethanol, or aqueous solutions of these alcohols. google.com For instance, a detailed method for a complex quinoline involves dissolving the crude material in a 60-95% aqueous ethanolic or acetone solution, heating to dissolve, filtering while hot, and then cooling to allow crystallization. google.com The resulting crystals are then isolated by filtration and dried. google.com In many synthetic procedures for 1,2-dihydroquinolines, the final product is simply isolated by extraction with a solvent like ether followed by evaporation, which may be sufficient if the reaction is very clean. cdnsciencepub.com

Chemical Reactivity and Transformation Pathways of 1,2 Dihydroquinolines

Mechanistic Studies of Disproportionation Reactions of 1,2-Dihydroquinolines

The disproportionation of 1,2-dihydroquinolines is a significant reaction that has been the subject of detailed mechanistic investigation. This reaction typically involves the conversion of two molecules of a 1,2-dihydroquinoline (B8789712) into one molecule of the corresponding quinoline (B57606) and one molecule of a 1,2,3,4-tetrahydroquinoline.

Re-evaluation of Proposed Hydride Transfer Mechanisms

Historically, the acid-catalyzed disproportionation of 1,2-dihydroquinolines was thought to occur via a direct hydride transfer. This proposed mechanism involved the transfer of a hydride ion from the C-2 position of one 1,2-dihydroquinoline molecule to the C-4 position of another molecule that had been protonated at the C-3 position. cdnsciencepub.com However, subsequent research has demonstrated this mechanism to be incorrect. cdnsciencepub.comresearchgate.net The previously proposed intermediate was found to react through the addition of a solvent rather than by reduction under the reaction conditions. cdnsciencepub.com The currently accepted view suggests that hydride transfer is not a direct intermolecular event but proceeds through a more complex pathway. cdnsciencepub.comresearchgate.net

Identification and Characterization of Intermediate Species (e.g., 3,4-dihydroquinoline intermediates)

More recent studies have provided evidence that the disproportionation reaction proceeds through the formation of a 3,4-dihydroquinoline intermediate. cdnsciencepub.comresearchgate.net This intermediate is a key species in the reaction pathway. While the precise mechanism for the formation of this 3,4-dihydroquinoline intermediate is still a subject of discussion, its involvement marks a significant revision of the older direct hydride transfer model. cdnsciencepub.com The characterization of such intermediates is crucial for a complete understanding of the reaction dynamics and for controlling the product distribution. The isolation and study of related dihydroquinoline derivatives have been instrumental in shedding light on these mechanistic details. researchgate.net

Oxidation and Dehydrogenation to Aromatic Quinoline Systems

The conversion of 1,2-dihydroquinolines to their fully aromatic quinoline counterparts is a common and synthetically useful transformation. This aromatization is typically achieved through oxidation or dehydrogenation reactions.

Applications of Oxidizing Reagents for Aromatization (e.g., DDQ)

A variety of oxidizing agents can be employed for the aromatization of 1,2-dihydroquinolines. Among the most effective and widely used is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.org DDQ is a powerful oxidant that readily accepts a hydride from the dihydroquinoline, leading to the formation of the aromatic quinoline and the corresponding hydroquinone (B1673460) of DDQ. nih.govrsc.org The reaction is often efficient and proceeds under mild conditions. Other oxidizing agents and methods, such as treatment with iodine or autoxidation following deprotection of an N-Boc group, have also been utilized to achieve this transformation. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Oxidation Processes

While the oxidation of 1-ethyl-2,4-dimethyl-1,2-dihydroquinoline to the corresponding quinoline is a straightforward aromatization, regioselectivity and stereoselectivity become important considerations in the oxidation of more complex or differentially substituted dihydroquinolines. The substitution pattern on the dihydroquinoline ring can influence the rate and outcome of the oxidation. In cases where multiple oxidizable sites exist, the choice of oxidant and reaction conditions can be tuned to achieve the desired regiochemical outcome. For instance, palladium-catalyzed C-H functionalization followed by oxidation can provide specific regioisomers of substituted quinolines. mdpi.com

Diversification through Functionalization and Derivatization

The 1,2-dihydroquinoline core of this compound serves as a versatile platform for further chemical modifications. These reactions allow for the introduction of various functional groups and the construction of more complex molecular architectures.

The development of new synthetic methods continues to expand the possibilities for derivatization. For example, gold-catalyzed intramolecular hydroarylation reactions of N-propargylanilines provide a route to 4-substituted-1,2-dihydroquinolines. mdpi.com Furthermore, dearomative hydroboration of quinolines can introduce boron at specific positions, which can then be further functionalized. nih.gov These and other methods, such as multicomponent reactions catalyzed by magnesium bromide, contribute to the rich chemistry of dihydroquinolines and their derivatives. acs.org The ability to functionalize the dihydroquinoline skeleton is of significant interest due to the prevalence of the quinoline motif in biologically active compounds and natural products. nih.goviiarjournals.org

N-Alkylation and N-Acylation Reactions (e.g., Introduction of the 1-Ethyl Group)

The nitrogen atom in the 1,2-dihydroquinoline ring is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions involve the introduction of alkyl or acyl groups, respectively, onto the nitrogen atom.

N-Alkylation is a common method for synthesizing N-substituted 1,2,3,4-tetrahydroquinolines from quinolines in a one-pot reaction using alcohols as alkylating agents, mediated by a Pd/C/Zn system. rsc.org This process involves a transfer hydrogenation of the quinoline to a dihydroquinoline intermediate, which is then N-alkylated. The introduction of an ethyl group at the N-1 position of 2,4-dimethyl-1,2-dihydroquinoline is a prime example of this transformation. This can be achieved by reacting 2,4-dimethylquinoline (B72138) with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a suitable base. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic ethyl group.

Alternatively, the synthesis of 1,2-dihydroquinolines can be achieved through methods like the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, which can then be followed by N-alkylation. nih.govchemrxiv.org

N-Acylation involves the reaction of the 1,2-dihydroquinoline with an acylating agent, such as an acid chloride or an acid anhydride. This reaction introduces an acyl group to the nitrogen atom, forming an amide. This transformation can alter the electronic properties and reactivity of the molecule.

| Reaction Type | Reagents | Product |

| N-Ethylation | 2,4-Dimethylquinoline, Ethylating Agent (e.g., Ethyl Bromide), Base | 1-Ethyl-2,4-dimethyl-1,2-dihydroquinolinium salt (followed by reduction) or direct alkylation of the pre-formed dihydroquinoline |

| N-Acetylation | This compound, Acetyl Chloride, Base | 1-Acetyl-1-ethyl-2,4-dimethyl-1,2-dihydroquinolinium salt (unstable) or reaction with the pre-formed dihydroquinoline |

Introduction of Functional Groups on the Dihydroquinoline Ring System

Beyond modifications at the nitrogen atom, the dihydroquinoline ring system itself can be functionalized. The presence of the aromatic ring and the double bond in the heterocyclic ring allows for the introduction of various substituents, which can significantly influence the molecule's properties. researchgate.net

The introduction of functional groups can be achieved through various organic reactions. For instance, electrophilic aromatic substitution reactions can introduce substituents onto the benzene (B151609) ring portion of the molecule. The position of substitution is directed by the existing groups on the ring. The nature of the substituents, whether electron-donating or electron-withdrawing, can be tailored to specific applications. organic-chemistry.org

Studies have shown that the presence of certain functional groups, such as a nitro group on the benzylic ring or a methylenedioxy group on the dihydroquinoline ring, can enhance the biological activity of these derivatives. researchgate.net

| Functionalization Reaction | Reagents | Position of Substitution |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Benzene ring |

| Halogenation | Halogen (e.g., Br₂) and Lewis Acid | Benzene ring |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Benzene ring |

Esterification and Amidation Reactions of Carboxylic Acid Derivatives

When a carboxylic acid functional group is present on the this compound scaffold, it opens up further avenues for chemical modification through esterification and amidation reactions. These reactions are fundamental in organic synthesis for creating esters and amides, respectively. youtube.comkhanacademy.org

Esterification typically involves the reaction of the carboxylic acid derivative with an alcohol in the presence of an acid catalyst. This reaction is reversible and is known as Fischer esterification. khanacademy.org The resulting ester can have significantly different physical and chemical properties compared to the parent carboxylic acid.

Amidation is the formation of an amide from a carboxylic acid derivative and an amine. khanacademy.org This reaction is crucial in peptide synthesis and the creation of various pharmaceuticals. masterorganicchemistry.com Direct amidation of carboxylic acids with amines requires high temperatures to drive off the water formed. mdpi.com More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the amide. khanacademy.org Several methods have been developed for the efficient synthesis of quinoline-3-carboxamides (B1200007) from quinoline-3-carboxylic acids. researchgate.net

| Reaction | Reactants | Product Class |

| Esterification | This compound-x-carboxylic acid, Alcohol, Acid Catalyst | Ester |

| Amidation (via acid chloride) | This compound-x-carbonyl chloride, Amine | Amide |

| Direct Amidation | This compound-x-carboxylic acid, Amine, Dehydrating Agent or High Temperature | Amide |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 2,4 Dimethyl 1,2 Dihydroquinoline and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline and its analogs, NMR provides critical data for unambiguous structural and stereochemical assignments.

Comprehensive ¹H and ¹³C NMR Analysis for Structural and Stereochemical Assignment

The ¹H and ¹³C NMR spectra of dihydroquinoline derivatives provide a wealth of information. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of each nucleus and their spatial relationships. tsijournals.comemerypharma.com In a typical ¹H NMR spectrum of a 1,2-dihydroquinoline (B8789712) derivative, the protons on the heterocyclic ring and the substituents exhibit characteristic signals. For instance, the protons of the ethyl group on the nitrogen atom and the methyl groups at positions 2 and 4 would appear in distinct regions of the spectrum, with their multiplicities revealing neighboring protons. jscimedcentral.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 1,2-Dihydroquinolines. This table is illustrative and actual values can vary based on the specific substitution pattern and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 4.0 - 5.0 | 45 - 60 |

| H-3 | 5.5 - 6.5 | 120 - 130 |

| H-4 | 2.0 - 3.0 | 30 - 45 |

| Aromatic H | 6.5 - 7.5 | 115 - 145 |

| N-CH₂ | 3.0 - 4.0 | 40 - 50 |

| N-CH₂-CH₃ | 1.0 - 1.5 | 10 - 15 |

| C2-CH₃ | 1.0 - 1.5 | 20 - 30 |

| C4-CH₃ | 1.5 - 2.5 | 15 - 25 |

Variable temperature NMR studies can provide insights into dynamic processes such as ring conformational changes or restricted rotation around single bonds, for example, the rotation of a substituent on the nitrogen atom. nih.gov

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Spatial Relationships

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. researchgate.netnih.gov These experiments correlate different nuclei, providing a more detailed picture of the molecular framework. youtube.comnanalysis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, COSY would reveal correlations between the protons of the ethyl group, as well as between adjacent protons on the dihydroquinoline ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. magritek.com For every C-H bond in the molecule, a cross-peak is observed in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. magritek.com HMBC is crucial for establishing the connectivity between different molecular fragments, for example, linking the ethyl group to the nitrogen atom and the methyl groups to their respective positions on the dihydroquinoline ring by observing correlations between the substituent protons and the ring carbons. nih.govacs.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. science.gov Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule. nih.govacs.org For instance, ROESY can help to establish the relative orientation of the substituents on the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.com For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₃H₁₇N.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the protonated molecular ion and analyzing the resulting fragment ions, it is possible to gain further structural information. nih.govresearchgate.net The fragmentation pattern of dihydroquinoline derivatives is often characterized by cleavages of the heterocyclic ring and the loss of substituents. rsc.org For example, a common fragmentation pathway for N-substituted 1,2-dihydroquinolines involves the loss of the N-alkyl group. The fragmentation of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) has been documented, providing a reference for similar structures. massbank.eu

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of the bond type and its environment. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. mdpi.com The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the dihydroquinoline ring would also be present. The absence of a strong N-H stretching band (typically around 3400 cm⁻¹) would confirm the N-substitution. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound. This table provides general ranges for the expected vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-H | Bending | 1470 - 1370 |

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Intermolecular Interactions

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice. researchgate.net

Analysis of Heterocyclic Ring Conformations (e.g., twisted conformation)

For 1,2-dihydroquinoline derivatives, X-ray crystallography is particularly valuable for determining the conformation of the partially saturated heterocyclic ring. The 1,2-dihydroquinoline ring is not planar and can adopt various conformations, such as a twisted or boat-like conformation. researchgate.net The specific conformation adopted is influenced by the nature and position of the substituents on the ring. The crystal structure of a molecule reveals not only its intramolecular features but also how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

Characterization of Hydrogen Bonding Networks and Crystal Packing Motifs

Information regarding the specific hydrogen bonding networks and crystal packing motifs of this compound is not available in the reviewed scientific literature. Crystallographic studies, which are essential for determining these properties, have not been reported for this particular compound.

In related dihydroquinoline derivatives, researchers have observed various types of intermolecular interactions that dictate the crystal packing. These commonly include:

C-H···O and N-H···O Hydrogen Bonds: In derivatives containing carbonyl or hydroxyl groups, these form significant hydrogen bonds that can lead to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netnih.gov For instance, in the crystal structure of dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, intermolecular C-H···O hydrogen bonds link molecules into centrosymmetric dimers, which are further connected by N-H···O hydrogen bonds to form infinite double chains. nih.gov

π–π Stacking Interactions: The aromatic rings of quinoline (B57606) systems often engage in π–π stacking, where parallel rings are arranged in a face-to-face or offset manner. These interactions contribute significantly to the stability of the crystal lattice. researchgate.net

It is important to emphasize that the presence and nature of these interactions are highly dependent on the specific substituents on the dihydroquinoline core. The ethyl and dimethyl groups in This compound would influence its solid-state structure, but without experimental data, a detailed description remains elusive.

Interactive Data Table: Hydrogen Bond Geometry in Related Dihydroquinoline Derivatives

While no data exists for the title compound, the following table presents representative hydrogen bond geometries found in the crystal structures of related dihydroquinoline derivatives to illustrate the types of interactions that can occur.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation | Reference |

| N-H···O | 0.86 | 2.13 | 2.98 | 170 | -x+1, -y+1, -z+1 | nih.gov |

| C-H···O | 0.98 | 2.54 | 3.49 | 164 | x, y, z | researchgate.net |

| C-H···O | 0.95 | 2.60 | 3.53 | 166 | -x+1/2, y+1/2, -z+3/2 | researchgate.net |

This table is for illustrative purposes only and does not represent data for this compound.

Computational and Theoretical Chemistry Studies of 1 Ethyl 2,4 Dimethyl 1,2 Dihydroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are pivotal for optimizing the molecular geometry of 1-ethyl-2,4-dimethyl-1,2-dihydroquinoline, predicting its most stable three-dimensional conformation. These calculations also provide a wealth of information about the electronic structure of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would likely reveal regions of negative electrostatic potential (typically colored red or yellow) concentrated around the nitrogen atom due to its lone pair of electrons. This region would be the most probable site for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the ethyl and methyl groups, as well as on the aromatic ring, indicating sites susceptible to nucleophilic attack. The MEP surface provides a visual representation of the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroquinoline ring, particularly involving the nitrogen atom and the π-system of the fused benzene (B151609) ring. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C=C double bond of the dihydropyridine (B1217469) ring. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dihydroquinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The values in this table are illustrative and based on general findings for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Calculation of Global Reactivity Indices

Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. rsc.org

Global Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule.

These indices are calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 ω = χ² / (2η)

For this compound, these calculated indices would provide a quantitative framework for comparing its reactivity with other related compounds.

Table 2: Illustrative Global Reactivity Indices for a Dihydroquinoline Derivative

| Index | Value (eV) |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Global Electrophilicity Index (ω) | 2.66 |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Quantum Chemical Modeling of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful link between theoretical models and experimental observations.

Prediction of NMR Chemical Shifts using GIAO Methodologies

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. youtube.commdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, especially when coupled with DFT. researchgate.netresearchgate.net

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. These theoretical predictions can be invaluable for assigning experimental NMR spectra, confirming the structure of the synthesized compound, and understanding the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can also highlight specific solvent effects or conformational dynamics not captured in the gas-phase theoretical model. mdpi.comstackexchange.com

Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Dihydroquinoline

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 148.5 | 149.2 |

| C3 | 122.1 | 121.8 |

| C4 | 135.8 | 136.5 |

| C4a | 128.9 | 129.3 |

| C5 | 126.7 | 127.1 |

| C6 | 129.4 | 129.9 |

| C7 | 125.3 | 125.0 |

| C8 | 115.6 | 116.1 |

| C8a | 145.2 | 145.8 |

Note: This table presents hypothetical data to illustrate the typical agreement between experimental and GIAO-calculated NMR shifts.

In Silico Mechanistic Elucidation of Reactions Involving 1,2-Dihydroquinolines

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving 1,2-dihydroquinolines, such as their synthesis or subsequent functionalization, DFT calculations can be employed to map out the entire reaction pathway. This involves locating and characterizing the transition states connecting reactants, intermediates, and products.

By calculating the activation energies for different potential pathways, computational studies can determine the most favorable reaction mechanism. nih.govmdpi.com For instance, in the synthesis of substituted 1,2-dihydroquinolines, theoretical modeling can help to understand the regioselectivity and stereoselectivity of the reaction, providing insights that can guide the optimization of reaction conditions. researchgate.net These in silico studies offer a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Characterization of Transition States and Energy Barriers

The synthesis of 1,2-dihydroquinolines often involves cyclization reactions, and computational chemistry plays a crucial role in elucidating the mechanisms of these transformations. Theoretical studies on the synthesis of substituted quinolines and dihydroquinolines typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction. This allows for the identification and characterization of transition states, which are the highest energy points along the reaction coordinate, and the calculation of the associated energy barriers.

For instance, in the synthesis of 2-aryldihydroquinolines, transition state calculations have been used to determine the lowest energy pathway for certain reaction steps. nih.gov Although specific data for this compound is not available, a hypothetical reaction pathway for its formation could be computationally modeled. Such a study would involve identifying the reactants, intermediates, transition states, and products, and calculating their respective energies. The energy difference between the reactants and the transition state would provide the activation energy barrier, a key determinant of the reaction rate.

A general representation of the data that could be obtained from such a study is presented in the table below. The values are hypothetical and serve to illustrate the type of information that would be generated.

Table 1: Hypothetical Calculated Energy Profile for the Formation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +22.5 |

| Product | -10.7 |

| Note: These values are for illustrative purposes only and do not represent actual experimental or calculated data. |

Computational Prediction of Reaction Selectivity (e.g., N-alkylation selectivity)

Computational methods are also powerful in predicting the selectivity of chemical reactions. In the case of dihydroquinolines, which possess a nucleophilic nitrogen atom, N-alkylation is a common reaction. DFT calculations can be employed to predict the selectivity of such reactions. By calculating the energies of the potential products and the transition states leading to them, one can determine the most likely outcome.

While specific studies on the N-alkylation selectivity of this compound were not found, research on related systems like quinolinols and isoquinolinols demonstrates that the selectivity between N- and O-alkylation can be influenced by factors such as the solvent and the nature of the alkylating agent. espublisher.com Computational models can help to rationalize these experimental observations by examining the electronic and steric factors that govern the reaction pathway.

For this compound, a computational study on its N-alkylation would involve modeling the approach of an alkylating agent to the nitrogen atom and calculating the energy barrier for the reaction. By comparing this to the energy barriers for other potential reaction sites, the selectivity could be predicted.

Table 2: Hypothetical Computational Data for N-Alkylation Selectivity

| Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| N-alkylation | 18.3 | >95% |

| C-alkylation (at C3) | 25.1 | <5% |

| C-alkylation (at C4a) | 28.9 | <1% |

| Note: These values are for illustrative purposes only and do not represent actual experimental or calculated data. |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules. The key parameters that determine the NLO response of a molecule are its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

DFT and Time-Dependent DFT (TD-DFT) are the most common methods used to calculate these properties. While there are no specific NLO studies on this compound in the reviewed literature, studies on other substituted quinolines and related heterocyclic compounds have shown that the presence of donor and acceptor groups can significantly enhance the NLO response. The ethyl and dimethyl groups in the target molecule are electron-donating, which could contribute to a modest NLO response.

A computational investigation of the NLO properties of this compound would involve calculating its dipole moment, polarizability, and first and second hyperpolarizabilities. The results would indicate its potential for use in NLO applications.

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Average Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 350 |

| Second Hyperpolarizability (γ) | 8000 |

| Note: These values are for illustrative purposes only and do not represent actual experimental or calculated data. |

Applications of Dihydroquinoline Systems in Non Biological Domains

Role as Versatile Synthetic Intermediates for Complex Heterocyclic Compounds

The dihydroquinoline nucleus is a foundational building block in synthetic organic chemistry, providing access to a diverse array of more complex heterocyclic structures. Its ability to undergo controlled oxidation, reduction, and cyclization reactions makes it a versatile precursor for various quinoline-based and fused heterocyclic systems.

Precursors for Quinoline (B57606) and Tetrahydroquinoline Derivatives

Dihydroquinolines serve as direct precursors to both fully aromatic quinolines and fully saturated tetrahydroquinolines, transformations that are crucial for creating a wide range of functional molecules.

The oxidation of a 1,2-dihydroquinoline (B8789712) to its corresponding quinoline is a common and efficient process. This aromatization can be achieved using a variety of oxidizing agents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven to be a highly suitable reagent for this conversion, offering advantages such as short reaction times and straightforward product isolation. In studies involving dihydroquinoline embelin (B1684587) derivatives, treatment with DDQ resulted in the corresponding quinoline derivatives in moderate to good yields, ranging from 55% to 88%. Another effective reagent for this transformation is N-bromosuccinamide (NBS), which has been used to rapidly convert coumarin-fused dihydroquinolines into their quinoline counterparts in very good yields.

Conversely, the reduction of the dihydroquinoline scaffold provides access to 1,2,

Future Research Perspectives and Emerging Directions in 1 Ethyl 2,4 Dimethyl 1,2 Dihydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Atom Economy

The traditional synthesis of dihydroquinolines often involves multi-step procedures with moderate to good yields. However, the increasing demand for environmentally benign and efficient chemical processes necessitates the development of novel synthetic strategies with improved atom economy. Future research in the synthesis of 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline is expected to focus on catalytic and one-pot reactions that minimize waste and maximize the incorporation of all starting materials into the final product.

One promising approach involves the use of transition-metal catalysts, such as silver triflate (AgOTf), to facilitate the cyclization reaction. For instance, the reaction of an aniline (B41778) derivative with aldehydes in the presence of a catalyst can proceed through a Knoevenagel adduct, followed by nucleophilic addition and subsequent electrocyclic ring closure to form the dihydroquinoline ring system. nih.gov The optimization of such catalytic systems for the specific synthesis of this compound could lead to higher yields and milder reaction conditions.

Furthermore, the exploration of organocatalysis presents another avenue for sustainable synthesis. thieme-connect.com Chiral organocatalysts could potentially be employed to achieve the asymmetric synthesis of this compound, which would be of significant interest for applications in stereoselective catalysis and materials science.

Research efforts are also likely to be directed towards the development of multicomponent reactions where three or more reactants are combined in a single step to generate the target molecule. This approach inherently improves atom economy and reduces the number of purification steps required.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalysis | Use of catalysts like AgOTf to promote cyclization. nih.gov | Higher yields, milder reaction conditions, potential for stereocontrol. |

| Organocatalysis | Employment of small organic molecules as catalysts. thieme-connect.com | Metal-free, environmentally benign, potential for asymmetric synthesis. |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, simplified purification. |

Exploration of Underexplored Reaction Pathways and Transformations

While the synthesis of the dihydroquinoline core is well-established, the reactivity of this compound itself remains a fertile ground for investigation. Future research will likely focus on uncovering novel transformations and reaction pathways that can expand the synthetic utility of this scaffold.

One area of interest is the selective functionalization of the dihydroquinoline ring. This could involve C-H activation strategies to introduce new substituents at specific positions, thereby allowing for the fine-tuning of the molecule's electronic and steric properties. The development of regioselective and stereoselective functionalization reactions would be particularly valuable.

The oxidation of this compound to the corresponding quinoline (B57606) derivative is a known transformation. nih.gov However, a deeper exploration of various oxidizing agents and reaction conditions could lead to more efficient and selective oxidation protocols. Conversely, the reduction of the quinoline core to access other partially or fully saturated derivatives could also be explored.

Furthermore, the investigation of cycloaddition reactions involving the double bond of the dihydroquinoline ring could open up new avenues for the synthesis of complex polycyclic structures. The participation of this compound in pericyclic reactions, such as Diels-Alder or ene reactions, could lead to the formation of novel molecular architectures with interesting biological or material properties.

| Reaction Type | Description | Potential Outcomes |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | Access to a wider range of substituted dihydroquinolines. |

| Oxidation/Reduction | Interconversion between dihydroquinoline and quinoline states. nih.gov | Control over the aromaticity and electronic properties of the core structure. |

| Cycloaddition Reactions | Reaction of the C=C double bond with other unsaturated systems. | Formation of complex polycyclic and heterocyclic structures. |

Advanced Computational Modeling for Structure-Reactivity Relationship Prediction

Computational chemistry offers powerful tools to understand and predict the behavior of molecules. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information is crucial for understanding its stability and reactivity. For instance, calculations of frontier molecular orbitals (HOMO and LUMO) can help predict the sites most susceptible to electrophilic or nucleophilic attack.

Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving this compound. By calculating the energies of transition states and intermediates, it is possible to elucidate the preferred reaction pathways and identify the factors that control the selectivity of a reaction. This knowledge can then be used to design more efficient and selective synthetic methods.

The prediction of structure-reactivity relationships is another important application of computational modeling. By systematically varying the substituents on the dihydroquinoline ring and calculating the resulting changes in electronic and steric properties, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of molecules with desired functionalities.

Expansion into Diverse Materials Science Applications and Functional Devices

The unique electronic and photophysical properties of the dihydroquinoline scaffold make this compound a promising candidate for applications in materials science. Future research is expected to explore the potential of this molecule and its derivatives in the development of novel functional materials and devices.

One area of interest is in the field of organic electronics. The conjugated π-system of the quinoline core suggests that derivatives of this compound could exhibit interesting charge-transport properties. By incorporating suitable electron-donating or electron-withdrawing groups, it may be possible to tune the semiconductor properties of these molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

The fluorescent properties of some quinoline derivatives also suggest potential applications in chemical sensing and bioimaging. The development of fluorescent probes based on the this compound scaffold could enable the detection of specific analytes or the imaging of biological processes with high sensitivity and selectivity.

Furthermore, the ability to polymerize or incorporate this dihydroquinoline into larger macromolecular structures could lead to the development of new polymers with tailored optical, electronic, or mechanical properties. These materials could find applications in areas such as coatings, membranes, and advanced composites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Lewis acid-catalyzed condensation of aromatic amines with ketones. For example, Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (3 h, 91% yield) or chloroform at room temperature (4 h, 63% yield) . Key optimization parameters include:

- Catalyst loading : Lower Bi(OTf)₃ concentrations reduce side reactions.

- Solvent choice : Polar solvents (acetonitrile) enhance microwave absorption for faster kinetics.

- Purification : Flash chromatography (EtOAc/cyclohexane) followed by recrystallization (pentane/ethyl acetate) improves purity .

Q. How is the structural conformation of this compound determined using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves the non-planar "sofa" conformation of the dihydroquinoline ring. Puckering parameters (e.g., , ) quantify ring distortion . Hydrogen-bonding networks (N–H⋯O and C–H⋯O) stabilize crystal packing, analyzed via ORTEP-3 or WinGX for 3D visualization .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Post-reaction purification involves:

- Flash chromatography : Silica gel with gradient elution (e.g., EtOAc/cyclohexane 1:2) removes unreacted precursors.

- Recrystallization : Solvent pairs (pentane/ethyl acetate 70:30) yield high-purity crystals (m.p. 346–426 K) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results for dihydroquinoline derivatives?

- Methodological Answer : Discrepancies arise from dynamic vs. static conformations. Strategies include:

- Combined techniques : NMR (solution-state dynamics) vs. X-ray (solid-state structure). For example, puckering parameters (, ) from crystallography may differ from NMR-derived dihedral angles due to solvent effects .

- Computational modeling : Density Functional Theory (DFT) compares experimental and optimized geometries to identify steric/electronic influences .

Q. How do substituent variations impact the biological activity of this compound derivatives?

- Methodological Answer : Substituents modulate bioactivity via:

- Antibacterial effects : 2,2,4-Substitution enhances membrane penetration (e.g., methyl/ethyl groups) .

- Antioxidant properties : 6-Hydroxy groups (e.g., BHDQ derivative) reduce oxidative stress in vivo (normalized ALT/AST levels in rat hepatoprotection studies) .

- Enzyme interactions : 2-Oxo derivatives act as substrates for Pseudomonas putida monooxygenases, influencing biodegradation pathways .

Q. What mechanistic insights explain the catalytic role of Bi(OTf)₃ in dihydroquinoline synthesis?

- Methodological Answer : Bi(OTf)₃ acts as a Lewis acid, activating the carbonyl group of ketones for nucleophilic attack by aniline. Proposed steps:

Coordination : Bi³⁺ binds to the ketone oxygen, polarizing the C=O bond.

Nucleophilic addition : Aniline attacks the activated carbonyl, forming a tetrahedral intermediate.

Cyclization : Intramolecular dehydration yields the dihydroquinoline core. Microwave irradiation accelerates steps 1–2 via dielectric heating .

Q. How does the choice of catalyst influence regioselectivity in dihydroquinoline synthesis?

- Methodological Answer : Catalyst acidity and steric bulk dictate regioselectivity:

- Bi(OTf)₃ : Favors 1,2-dihydroquinoline formation due to moderate acidity and tolerance for electron-rich aromatics .

- Brønsted acids (e.g., H₂SO₄) : Promote over-oxidation to quinolines, reducing dihydroquinoline yields .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies between synthetic yields (e.g., 63% vs. 91%) may arise from microwave vs. thermal activation efficiencies .

- Biological Assays : Standardize in vitro/in vivo models (e.g., CCl₄-induced hepatotoxicity in rats ) to compare bioactivity across derivatives.

- Software Tools : Use SHELX for crystallography, ORTEP-3 for visualization, and DFT for conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.